molecular formula C15H19ClN4S B4365730 N-(sec-butyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea

N-(sec-butyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No. B4365730
M. Wt: 322.9 g/mol
InChI Key: UJGKDYCTVJFHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors and is currently being studied for its efficacy in treating various types of cancers and autoimmune diseases.

Mechanism of Action

N-(sec-butyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea works by inhibiting the activity of BTK, a tyrosine kinase that plays a crucial role in B-cell receptor signaling. By inhibiting BTK, N-(sec-butyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(sec-butyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It has also been shown to inhibit the production of pro-inflammatory cytokines in autoimmune diseases, leading to a reduction in disease symptoms.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(sec-butyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea is its specificity for BTK, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the type of cancer or autoimmune disease being treated. Additionally, N-(sec-butyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea may have limitations in terms of its bioavailability and pharmacokinetics, which may affect its efficacy in vivo.

Future Directions

Future research on N-(sec-butyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea could focus on its potential use in combination with other therapies to improve its efficacy. Additionally, further studies could investigate the use of N-(sec-butyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea in other types of cancers and autoimmune diseases. The development of more potent and selective BTK inhibitors could also be explored to improve the therapeutic potential of this class of drugs.

Scientific Research Applications

N-(sec-butyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea has been extensively studied for its potential therapeutic applications in various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-butan-2-yl-3-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4S/c1-3-11(2)18-15(21)19-14-8-17-20(10-14)9-12-4-6-13(16)7-5-12/h4-8,10-11H,3,9H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGKDYCTVJFHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)NC1=CN(N=C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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